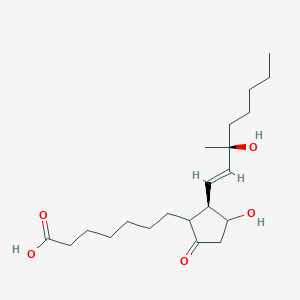

15(S)-15-methyl Prostaglandin E1

Description

Receptor Pharmacology and Binding Profiles

The biological actions of 15(S)-15-methyl Prostaglandin (B15479496) E1, much like other prostanoids, are mediated through its interaction with specific cell surface receptors. The primary targets are the prostanoid E (EP) receptor subtypes. nih.gov

Prostaglandin E1 and its analogs exert their effects by binding to the four EP receptor subtypes: EP1, EP2, EP3, and EP4. nih.gov These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades. The EP1 receptor is linked to the mobilization of intracellular calcium. In contrast, EP2 and EP4 receptors are coupled to the stimulation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). The EP3 receptor is primarily associated with the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. nih.gov The specific subtype of the EP3 receptor can, however, couple to different G-proteins, leading to a variety of cellular responses. nih.gov

While detailed binding studies specifically for 15(S)-15-methyl Prostaglandin E1 are not extensively documented in publicly available literature, the binding characteristics of its parent compound, PGE1, provide significant insights. PGE1 has been shown to bind to all four EP receptor subtypes, but with varying affinities. nih.gov For instance, in mouse mastocytoma P-815 cells, a PGE1 receptor has been identified that couples to a 60 kDa G-protein. nih.gov

Research into the binding affinity of PGE1 for different mouse prostanoid receptors expressed in Chinese hamster ovary cells has provided quantitative data on its interaction with EP subtypes. nih.gov The EP3 receptor demonstrates the highest affinity for PGE1, with a Ki value of 0.6 nM. The EP4 and EP2 receptors show slightly lower affinities, with Ki values of 1.7 nM and 26 nM, respectively. The EP1 receptor exhibits the lowest affinity for PGE1 among the EP subtypes, with a Ki value of 36 nM. nih.gov The EP3 receptor is recognized for its broad binding profile, interacting with a wide range of prostaglandin analogs. nih.gov

| Receptor Subtype | Binding Affinity (Ki) for PGE1 (nM) |

|---|---|

| EP1 | 36 |

| EP2 | 26 |

| EP3 | 0.6 |

| EP4 | 1.7 |

This table presents the binding affinities (Ki values) of Prostaglandin E1 (PGE1) for mouse prostanoid receptor subtypes. Data is derived from studies on receptors expressed in Chinese hamster ovary cells. nih.gov The Ki value is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of the natural substrate; a lower Ki value indicates a higher binding affinity.

Cellular and Molecular Mechanisms of Action

The interaction of this compound with its receptors initiates a cascade of intracellular events that modulate various cellular functions.

Cyclic AMP (cAMP) Pathway: As an analog of PGE1, this compound is expected to modulate the cAMP pathway. PGE1 has been shown to induce a rapid increase in intracellular cAMP levels in bone marrow macrophages. nih.gov However, the relationship between cAMP levels and all of PGE1's cellular effects is not always direct, suggesting that other signaling pathways are also involved. nih.gov Activation of the EP4 receptor, for instance, is known to be positively coupled to cAMP and Protein Kinase A (PKA) activation. nih.gov

Hypoxia-Inducible Factor (HIF) Pathway: The Hypoxia-Inducible Factor (HIF) pathway is a critical regulator of cellular responses to low oxygen conditions and has been implicated in inflammation. mdpi.com While direct evidence linking this compound to the HIF pathway in macrophages is limited, the broader family of prostaglandins (B1171923) has been shown to interact with this pathway. The transcription of HIF-1α in macrophages can be regulated by inflammatory signals, and this factor is crucial for the metabolic shift towards glycolysis seen in activated inflammatory macrophages. mdpi.com

A significant area of research for this compound has been its influence on inflammatory cells, particularly macrophages.

Studies have demonstrated that this compound can suppress macrophage infiltration and activation in the context of inflammation. nih.govnih.gov In an experimental model of macrophage-dependent glomerulonephritis, administration of this compound led to a significant reduction in the number of infiltrating macrophages in the glomeruli. nih.govnih.gov Furthermore, it inhibited the expression of Ia antigen on these infiltrating macrophages, a marker of macrophage activation. nih.gov This suggests that the therapeutic mechanism of this compound in this model involves the inhibition of both macrophage accumulation at the site of injury and their subsequent activation. nih.gov The anti-inflammatory effects of this compound have also been observed in a rat subcutaneous air pouch model, where it suppressed acute inflammation induced by various stimuli. nih.gov

| Treatment Group | Number of Macrophages per Glomerulus | Ia Antigen Expression on Infiltrating Macrophages (%) |

|---|---|---|

| Vehicle Treated | 119 ± 15 | 25 ± 4 |

| 15(S)-15-methyl PGE1 Treated | 44 ± 9 | 8 ± 5 |

This table summarizes the effect of this compound on macrophage infiltration and activation in a model of accelerated nephrotoxic nephritis. nih.gov The data shows a significant reduction in both the number of macrophages and their activation state following treatment.

Structure

3D Structure

Properties

IUPAC Name |

7-[(2R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h12,14,16-17,19,23,26H,3-11,13,15H2,1-2H3,(H,24,25)/b14-12+/t16?,17-,19?,21+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNFCPCBKCERJP-FVGPFBTLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@H]1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Analog Development

The synthesis of 15(S)-15-methyl Prostaglandin (B15479496) E1 and its analogs is a significant challenge in organic chemistry, demanding precise control over multiple stereocenters. The development of stereoselective synthetic methodologies has been crucial in accessing this potent compound and its derivatives.

Asymmetric Synthesis Approaches to Prostaglandin E1 Core Structure

The construction of the chiral cyclopentanone (B42830) core of Prostaglandin E1 (PGE1) is a foundational aspect of its total synthesis. Several asymmetric strategies have been developed to establish the correct stereochemistry of the five-membered ring.

A landmark in prostaglandin synthesis is the Corey lactone , a versatile bicyclic intermediate that contains the necessary stereochemical information for the cyclopentane (B165970) ring. chemicalbook.comcaltech.eduresearchgate.net The synthesis of this lactone often begins with a Diels-Alder reaction to set up the initial stereocenters. youtube.com Subsequent modifications, including Baeyer-Villiger oxidation and iodolactonization, lead to the formation of the Corey lactone with the desired stereochemistry. synarchive.com This intermediate can then be elaborated to the full prostaglandin skeleton.

Another powerful strategy is the three-component coupling reaction . nih.govnih.govontosight.ai This convergent approach allows for the efficient assembly of the prostaglandin framework by combining a chiral cyclopentenone building block, the α-chain, and the ω-chain in a single pot or a short sequence of reactions. The use of organocopper reagents for the conjugate addition of the ω-chain to an enone is a common feature of this methodology. nih.gov

The synthesis of the chiral hydroxycyclopentenone precursor is itself a significant undertaking. nih.govyoutube.comnih.gov Methods such as enzymatic resolution of racemic cyclopentenones or the use of chiral starting materials like D-mannitol have been employed to obtain these crucial building blocks in high enantiomeric purity. nih.govnih.gov For instance, microbial reduction can be used for the kinetic resolution of functionalized cyclopentanes to yield optically pure intermediates for PGE1 synthesis. researchgate.net

Introduction of the 15-Methyl Group and Stereochemical Control

A key structural feature of 15(S)-15-methyl Prostaglandin E1 is the tertiary alcohol at the C-15 position, bearing a methyl group with a specific (S)-configuration. The introduction of this methyl group while controlling the stereochemistry is a critical step in the synthesis.

One approach involves the use of a pre-functionalized ω-chain containing the 15-methyl-15-hydroxy moiety. The synthesis of such side chains often relies on the use of chiral starting materials or asymmetric reactions to establish the desired stereocenter. For example, the synthesis of misoprostol (B33685), a related compound with a C-16 hydroxyl and methyl group, involves the preparation of a specific ω-chain precursor. chemicalbook.comnih.gov The key to stereocontrol often lies in the use of chiral reagents or catalysts during the construction of this side chain.

A regio- and stereoselective α-methylation of γ,δ-epoxy-α,β-unsaturated esters using a Me2Zn–CuCN reagent has been reported, showcasing a method for introducing a methyl group with high stereocontrol. rsc.org While not directly applied to PGE1 in the cited text, this type of methodology highlights the strategies available for stereoselective methylation in complex molecules.

Key Synthetic Intermediates and Reaction Pathways

The synthesis of this compound relies on a series of well-defined intermediates and reaction pathways.

| Intermediate | Description | Key Reactions |

| Corey Lactone | A bicyclic lactone containing the stereochemical information for the cyclopentane ring of prostaglandins (B1171923). | Diels-Alder reaction, Baeyer-Villiger oxidation, Iodolactonization |

| Chiral 4-Hydroxycyclopentenone | A key building block for the three-component coupling strategy. | Enzymatic resolution, Asymmetric synthesis from chiral pool |

| ω-Chain with 15-methyl-15-hydroxy group | The side chain containing the characteristic tertiary alcohol of the target molecule. | Asymmetric synthesis, Use of chiral auxiliaries |

| Protected Prostaglandin Intermediate | The full prostaglandin skeleton with protecting groups on sensitive functional groups. | Cuprate addition, Aldol (B89426) condensation, Wittig reaction |

Synthesis of the Chiral Cyclopentenone Core: This is achieved either through the Corey lactone route or by synthesizing a chiral hydroxycyclopentenone. chemicalbook.comnih.gov

Introduction of the Side Chains: The α and ω chains are attached to the cyclopentanone core. In the three-component coupling approach, the ω-chain is typically added via a conjugate addition, and the α-chain is introduced through an aldol condensation or a similar reaction. nih.gov

Functional Group Manipulations: This includes the deprotection of hydroxyl and carboxyl groups and any necessary oxidations or reductions to arrive at the final structure of this compound.

The synthesis of misoprostol, a commercially important analog, provides a relevant example of the reaction pathways employed. Its synthesis involves the coupling of a cyclopentenone derivative with a functionalized ω-chain, often utilizing organocuprate chemistry. nih.govgoogle.com

Structure-Activity Relationship (SAR) Studies of Prostaglandin E1 Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For PGE1 analogs, these studies have guided the development of compounds with improved therapeutic profiles.

Modifications for Enhanced Biological Activity and Stability

Natural prostaglandins like PGE1 are often rapidly metabolized in the body, limiting their therapeutic utility. nih.gov A key enzyme involved in their inactivation is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the C-15 hydroxyl group. nih.govnih.govmdpi.com

A primary strategy to enhance stability and prolong the duration of action is the modification of the structure around the C-15 position. The introduction of a methyl group at C-15, as in this compound, sterically hinders the action of 15-PGDH, thereby increasing the metabolic stability of the compound. nih.gov This modification has been shown to result in a more effective and longer-lasting anti-inflammatory agent compared to the parent PGE1. rsc.org

Another approach to improve stability is the relocation of the hydroxyl group from C-15 to an adjacent position, such as in misoprostol where it is at C-16. nih.gov This change also reduces metabolic inactivation while retaining significant biological activity.

The following table summarizes some modifications and their effects on the activity of PGE1 analogs:

| Modification | Example Compound | Effect on Activity/Stability |

| C-15 Methylation | 15(S)-15-methyl PGE1 | Increased metabolic stability and prolonged duration of action. nih.govrsc.org |

| C-16 Hydroxylation and Methylation | Misoprostol | Reduced metabolic deactivation, retained antisecretory potency, and improved oral activity. nih.gov |

| Omega Chain Modification | Diene analogue of misoprostol | Increased potency in inhibiting gastric acid secretion. nih.gov |

| Esterification of Carboxyl Group | Methyl esters of PGE2 and its 15-methyl analog | Can influence biological activity. deepdyve.com |

Influence of Stereochemistry at C-15 on Functional Properties

The stereochemistry at the C-15 position has a profound impact on the biological activity of prostaglandins. The naturally occurring (S)-configuration at C-15 is generally associated with higher potency.

Studies comparing the (15S) and (15R) isomers of 15-methylated prostaglandins have demonstrated significant differences in their biological effects. For instance, the (15S)-15-methyl analog of PGF2α was found to be a potent antifertility agent, while the (15R)-isomer was significantly less active. This highlights the critical role of the stereochemistry at C-15 for specific biological functions.

The following table presents a comparison of the biological activities of different stereoisomers of C-15 modified prostaglandins:

| Compound | Stereochemistry at C-15 | Observed Biological Effect |

| 15-methyl PGF2α | (15S) | Potent antifertility agent. |

| 15-methyl PGF2α | (15R) | Significantly less active as an antifertility agent. |

| ent-11-epi-15-epi PGE2 methyl ester | (15R) | Contracted guinea pig ileum but with lower maximal effect than PGE2; acted as a competitive antagonist to PGE2 and PGF2α at higher concentrations. mdpi.com |

These findings underscore the importance of precise stereochemical control in the synthesis of prostaglandin analogs to achieve the desired pharmacological profile.

Development of Selective Receptor Agonists Based on Prostaglandin E1 Scaffold

The Prostaglandin E1 (PGE1) scaffold has served as a foundational template in medicinal chemistry for the development of novel therapeutic agents. Prostaglandins are lipid compounds with hormone-like effects that mediate a wide range of physiological functions by interacting with a family of G-protein-coupled receptors. medchemexpress.compatsnap.com These receptors are categorized into subtypes, including EP1, EP2, EP3, and EP4, each associated with distinct cellular responses. medchemexpress.com The therapeutic utility of naturally occurring PGE1 is often limited by its rapid metabolic degradation. caymanchem.com This has driven the development of synthetic analogs with improved stability and receptor selectivity.

A key advancement in this area was the synthesis of This compound . scbt.com The introduction of a methyl group at the C-15 position sterically hinders the enzymatic oxidation of the 15-hydroxyl group, a primary pathway for prostaglandin inactivation. This modification results in a metabolically stable analog of PGE1, prolonging its biological activity. caymanchem.comscbt.comchemicalbook.com This enhanced stability made the 15-methyl PGE1 structure a more viable scaffold for further drug development.

The primary goal in modifying the PGE1 scaffold is to create agonists that selectively target one specific EP receptor subtype. Such selectivity is crucial for achieving desired therapeutic effects while minimizing the side effects associated with activating other receptors. For instance, agonists targeting the EP2 and EP4 receptors can mediate smooth muscle relaxation, while EP3 receptor activation can have opposing effects. nih.gov

Research into structure-activity relationships has been pivotal. Scientists have systematically modified both the alpha- and omega-chains of the prostaglandin structure to enhance affinity and selectivity for a particular receptor subtype. nih.gov One study focused on modifying Butaprost , an EP2-selective agonist that retained some affinity for the IP (prostacyclin) receptor. By introducing a 16-hydroxy-17,17-trimethylene moiety to the omega-chain, researchers developed a series of analogs with high selectivity for the EP2-receptor. nih.gov

Further research has led to the development of highly specialized agonists. For example, KMN-159 was identified as a novel, selective EP4 prostaglandin receptor agonist. nih.gov This compound was investigated for its potential in bone regeneration, representing a non-morphogenic alternative to other growth factors. nih.gov The development of such compounds highlights the successful application of the prostaglandin scaffold to create targeted therapies.

The table below summarizes the receptor binding profiles for PGE1 and some of its analogs, illustrating the progression towards receptor selectivity.

Table 1: Prostaglandin E1 and Analog Receptor Affinity This table is interactive. You can sort and filter the data.

| Compound | Primary Target(s) | Ki (nM) | Notes |

|---|---|---|---|

| Prostaglandin E1 | EP1, EP2, EP3, EP4, IP | 36 (mEP1), 10 (mEP2), 1.1 (mEP3), 2.1 (mEP4), 33 (mIP) medchemexpress.com | Natural ligand with broad receptor affinity. medchemexpress.com |

| Misoprostol | EP Receptor Agonist | Not specified | A synthetic analog of PGE1. selleck.co.jpwikipedia.org |

| Iloprost | IP, EP1 | 3.9 (IP), 1.1 (EP1) selleck.co.jp | A prostacyclin analogue that is a potent agonist of IP and EP1 receptors. selleck.co.jp |

| Treprostinil | DP1, EP2 | 0.6 (DP1), 6.2 (EP2) | A potent agonist of DP1 and EP2 receptors. selleck.co.jp |

Ki values are for mouse (m) receptors as specified in the source.

The ongoing development of selective agonists based on the Prostaglandin E1 scaffold demonstrates a sophisticated approach to drug design, leveraging subtle chemical modifications to achieve precise biological targeting.

Pharmacology and Mechanistic Investigations

Cellular and Molecular Mechanisms of Action

Impact on Cellular Processes

Regulation of Neutrophil Function and Leukocyte Accumulation

15(S)-15-methyl Prostaglandin (B15479496) E1 (15-M-PGE1), a stable analog of Prostaglandin E1 (PGE1), demonstrates complex and seemingly contrasting effects on neutrophil function and accumulation. On one hand, systemic administration of 15-M-PGE1 can inhibit neutrophil-dependent immune complex tissue injury in a dose-dependent manner. nih.gov In vivo studies in rats have shown that systemic treatment with 15-M-PGE1 modulates the function of neutrophils in response to the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (FMLP). nih.gov This modulation is associated with a decrease in the binding affinity of the FMLP receptor on the neutrophil plasma membrane, suggesting a mechanism for the anti-inflammatory effects of E-series prostaglandins (B1171923). nih.gov In vitro studies have also indicated that treating polymorphonuclear leukocytes (PMN) with specific prostaglandins can inhibit lysosomal enzyme release and chemotaxis induced by soluble mediators. nih.gov

Conversely, other research has demonstrated that 15-M-PGE1 can induce a significant increase in the number of circulating neutrophils. nih.gov In a study using Brown-Norway rats, a subcutaneous injection of 15-M-PGE1 led to a marked relative and absolute neutrophilia, with the absolute neutrophil count peaking six hours after injection. nih.gov While the total white blood cell count did not change significantly, a notable decrease in eosinophils was observed. nih.gov This suggests that while 15-M-PGE1 may dampen the specific inflammatory responses of neutrophils at a tissue site, it can also cause a systemic increase in their numbers. nih.govnih.gov

| Parameter | Control (Before Injection) | 6 Hours Post-Injection (15-M-PGE1) | p-value |

| **Absolute Neutrophil Count (/mm³) ** | 2,451 +/- 1,298 | 13,457 +/- 6,038 | < 0.001 |

| Data from a study on Brown-Norway rats after a single subcutaneous injection of 15-M-PGE1. nih.gov |

Inhibition of Mitochondria-Mediated Cardiomyocyte Apoptosis

Prostaglandin E1 (PGE1) has been shown to protect against post-cardiac arrest myocardial dysfunction by inhibiting apoptosis in cardiomyocytes, a process mediated by mitochondria. nih.govnih.gov This cardioprotective effect is crucial, as mitochondria-mediated cardiomyocyte apoptosis is a primary mechanism underlying this type of myocardial dysfunction. nih.gov The process is typically initiated by global myocardial ischemia, which leads to the opening of the mitochondrial permeability transition pore (mPTP). nih.gov This event causes cytochrome c to leak from the mitochondria into the cytoplasm, activating caspase-3 and inducing apoptosis. nih.govomicsdi.org

Studies in rat models of cardiac arrest have demonstrated that PGE1 treatment significantly ameliorates cardiomyocyte apoptosis. nih.gov The mechanism involves the inactivation of Glycogen Synthase Kinase-3β (GSK3β), which in turn prevents the opening of the mPTP. nih.govomicsdi.org By inhibiting mPTP opening, PGE1 reduces the release of cytochrome c and the subsequent expression of cleaved caspase-3. omicsdi.org These findings, observed both in vivo in rat models and in vitro in H9c2 cells, suggest that the benefits of PGE1 are at least partially attributable to its ability to inhibit this specific apoptotic pathway. nih.govomicsdi.org This intervention ultimately leads to improved cardiac function, including increased ejection fraction and cardiac output, and better survival rates following cardiac arrest. nih.govnih.gov

| Experimental Model | Treatment Group | Key Findings |

| Rat Model of Cardiac Arrest | CA+PGE1 | Inactivated GSK3β, prevented mPTP opening, reduced cytochrome c and cleaved caspase-3 expression, decreased cardiomyocyte apoptosis. omicsdi.org |

| Hypoxia/Reoxygenation (H/R) H9c2 Cells | H/R + PGE1 | Showed changes in GSK3β activity, mPTP opening, cytochrome c, and cleaved caspase-3 expression consistent with in vivo results. omicsdi.org |

Effects on Mesenchymal Stem Cell (MSC) Homing and Apoptosis

Prostaglandin E1 (PGE1) has been identified as a significant modulator of mesenchymal stem cell (MSC) survival and migration, which are critical factors for their therapeutic potential. semanticscholar.org A major limitation in MSC-based therapy is the poor survival and low retention of cells in target tissues, such as the ischemic heart. semanticscholar.org PGE1 has demonstrated a protective effect against apoptosis in MSCs induced by stressors like serum deprivation. semanticscholar.org This protective mechanism involves the regulation of key apoptosis-associated proteins; PGE1 treatment has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic proteins Bax and caspase-3. semanticscholar.org

Furthermore, PGE1 enhances the homing of MSCs, which is their ability to migrate to and engraft within injured tissues. nih.gov This effect is mediated through the regulation of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. nih.govnih.gov By activating the HIF-1α pathway, PGE1 increases the expression of C-X-C chemokine receptor 4 (CXCR4) on the surface of MSCs. nih.gov The CXCR4 receptor is crucial for MSC migration towards its ligand, stromal cell-derived factor 1 alpha (SDF-1α), which is typically present in injured tissues. nih.gov In experimental models of pulmonary arterial hypertension, preconditioning MSCs with PGE1 not only reduced their apoptosis but also improved their migratory capacity and therapeutic efficacy upon transplantation. nih.govresearchgate.net

| Condition | Key Protein/Receptor | Effect of PGE1 Treatment | Outcome |

| MSC Apoptosis (Serum Deprivation) | Bcl-2 | Increased Expression | Reduced MSC Apoptosis. semanticscholar.org |

| MSC Apoptosis (Serum Deprivation) | Bax, Caspase-3 | Decreased Expression | Reduced MSC Apoptosis. semanticscholar.org |

| MSC Homing (in vitro) | HIF-1α | Increased Expression | Enhanced MSC Migration. nih.gov |

| MSC Homing (in vitro) | CXCR4 | Increased Expression | Enhanced MSC Migration. nih.gov |

Influence on Vascular Endothelial Cell Function

Prostaglandin E1 (PGE1) exerts significant beneficial effects on vascular endothelial cells, which form the inner lining of blood vessels and are crucial for cardiovascular homeostasis. mdpi.com The endothelium actively controls vascular tone, blood fluidity, and the trafficking of inflammatory cells. mdpi.com In pathological conditions such as systemic sclerosis (SSc) and critical limb ischemia, endothelial function is impaired. maastrichtuniversity.nlcncb.ac.cn

PGE1 treatment has been shown to restore the function and numbers of endothelial progenitor cells (EPCs), which are vital for vascular repair. maastrichtuniversity.nl In patients with SSc, who have significantly reduced levels of EPC subsets like endothelial colony-forming cells (ECFCs) and colony-forming unit-endothelial cells (CFU-ECs), PGE1 administration led to a significant increase in both cell types, restoring them to levels comparable to healthy individuals. maastrichtuniversity.nlresearchgate.net

In patients with critical limb ischemia, PGE1 improves endothelial function by modulating adhesion molecules and enhancing vasodilation. cncb.ac.cn Treatment with PGE1 leads to a progressive decrease in the plasma levels of soluble intercellular adhesion molecule-1 (sICAM-1) and a reduction in soluble vascular adhesion molecule-1 (sVCAM-1). cncb.ac.cn Concurrently, it improves brachial artery flow-mediated vasodilation (FMV), indicating an enhancement of the endothelium's ability to promote blood flow. cncb.ac.cn These actions suggest that PGE1's therapeutic benefits extend beyond simple vasodilation to include direct restoration of endothelial health and repair capacity. maastrichtuniversity.nlcncb.ac.cn

| Parameter | Patient Group | Baseline | After PGE1 Treatment |

| CFU-EC Clusters | Systemic Sclerosis | Significantly Reduced vs. Healthy Controls | Significantly Increased (p=0.02). maastrichtuniversity.nlresearchgate.net |

| ECFC Clusters | Systemic Sclerosis | Significantly Reduced vs. Healthy Controls | Significantly Increased (p=0.001). maastrichtuniversity.nlresearchgate.net |

| sICAM-1 (ng/ml) | Critical Limb Ischemia | 464 +/- 51 | 279 +/- 44 (after 2 weeks). cncb.ac.cn |

| sVCAM-1 (ng/ml) | Critical Limb Ischemia | 2,402 +/- 296 | 1,916 +/- 176 (after 2 weeks). cncb.ac.cn |

| Flow-Mediated Vasodilation (%) | Critical Limb Ischemia | 1.0 +/- 1.1 | 5.2 +/- 2.1 (after 2 weeks). cncb.ac.cn |

Preclinical Efficacy and Physiological Modulation in in Vivo Models

Immunomodulatory and Anti-inflammatory Properties

The compound has shown potent capabilities in modulating immune responses and suppressing inflammation across different animal models of disease.

Suppression of Immune Complex Vasculitis

Studies in rat models have shown that 15(S)-15-methyl Prostaglandin (B15479496) E1 can markedly suppress immune complex-induced vasculitis. researchgate.netnih.govnih.gov This suppression is characterized by a significant reduction in vasopermeability, indicating less vascular damage. researchgate.netnih.govnih.gov In animals treated with this prostaglandin analog, there is a notable decrease in the infiltration of neutrophils. researchgate.netnih.gov Furthermore, the neutrophils that do migrate to the tissue sites exhibit a reduced capacity for phagocytosis of immune complexes. researchgate.netnih.gov Interestingly, the deposition of immune complexes and the fixation of C3 in the vascular walls are not prevented in the suppressed animals, suggesting that the compound's primary mechanism of action is related to its effects on leukocytes rather than on the initial stages of immune complex deposition. researchgate.netnih.gov The oral administration of 15(S)-15-methyl Prostaglandin E1 has also been shown to be effective in a dose-dependent manner. nih.govumich.edu

Interactive Data Table: Effect of this compound on Immune Complex-Induced Vasculitis

| Parameter | Observation in Treated Animals | Reference |

| Vascular Permeability | Greatly diminished increase | researchgate.netnih.gov |

| Neutrophil Infiltration | Greatly reduced | researchgate.netnih.gov |

| Phagocytosis by Neutrophils | Failure to show phagocytic uptake of immune complexes | researchgate.netnih.gov |

| Immune Complex Deposition | Deposits still present in vascular walls | researchgate.netnih.gov |

| C3 Fixation | C3 fixation still present in vascular walls | researchgate.netnih.gov |

Inhibition of Experimental Autoimmune Tubulointerstitial Nephritis

In a Brown-Norway rat model of experimental autoimmune tubulointerstitial nephritis (TIN), daily subcutaneous injections of this compound have been shown to markedly inhibit or completely abrogate the development of the disease. nih.gov This includes the suppression of both the acute polymorphonuclear and subsequent mononuclear inflammatory phases of TIN. nih.gov The compound's inhibitory effect on the acute inflammatory response was observed as early as six hours after the intradermal injection of particulate tubular basement membrane (TBM) in sensitized rats. nih.gov This inhibition of the humorally mediated inflammation was not due to a reduction in neutrophils; in fact, the compound was found to cause a significant increase in peripheral blood neutrophils. nih.gov While there was a slight to moderate decrease in circulating anti-TBM antibodies at earlier time points in treated rats, this effect was not sustained, suggesting the primary mechanism is not the suppression of the humoral immune response. nih.govnih.gov

Amelioration of Macrophage-Dependent Glomerulonephritis

In a rat model of accelerated nephrotoxic nephritis, a form of acute macrophage-dependent glomerular injury, this compound demonstrated a significant ability to ameliorate the condition. nih.govnih.gov Treatment with the compound led to a reduction in proteinuria and glomerular hypercellularity. nih.govnih.gov A key finding was the significant reduction in the number of infiltrating macrophages within the glomeruli. nih.gov Furthermore, there was an inhibition of Ia antigen expression on these infiltrating macrophages, indicating a suppression of macrophage activation. nih.gov The treatment did not affect the binding of nephrotoxic globulin or the levels of autologous antibodies, reinforcing that the mechanism of suppression is centered on inhibiting macrophage accumulation and activation rather than interfering with the initial antibody-mediated events. nih.govnih.gov

Interactive Data Table: Effect of this compound on Macrophage-Dependent Glomerulonephritis

| Parameter | Vehicle Treated | 15(S)-15-methyl PGE1 Treated | P-value | Reference |

| Proteinuria (mg/24h) | 164 +/- 17 | 61 +/- 13 | < 0.002 | nih.govnih.gov |

| Infiltrating Macrophages (per glomerulus) | 119 +/- 15 | 44 +/- 9 | < 0.02 | nih.govnih.gov |

| Ia Antigen Expression on Macrophages (%) | 25 +/- 4 | 8 +/- 5 | < 0.05 | nih.govnih.gov |

Suppression of Acute Inflammatory Responses Induced by Diverse Stimuli

The anti-inflammatory effects of this compound are not limited to immune-mediated models. In a rat subcutaneous air pouch model, systemic administration of the compound was shown to suppress acute inflammation induced by a variety of stimuli, including monosodium urate crystals, leukotriene B4, and the synthetic chemotactic peptide, formylmethionylleucyl-phenylalanine. nih.gov The suppressive effects included a reduction in exudate volume, protein concentration, and the accumulation of polymorphonuclear leukocytes. nih.gov Additionally, the activity of the lysosomal enzyme beta-galactosidase in the pouch fluid was suppressed. nih.gov Direct observation of the pouch lining revealed that the compound markedly reduced the intense vascular reactivity, such as the increased number of dilated and filamentous, corkscrew-shaped vessels, that is characteristic of an acute inflammatory response. nih.gov Histopathological analysis confirmed a substantial reduction in the invasion of pouch tissue by polymorphonuclear leukocytes. nih.gov

Gastrointestinal Mucosal Integrity and Cytoprotection

Beyond its anti-inflammatory properties, this compound exhibits significant cytoprotective effects, particularly within the gastrointestinal tract.

Protection Against Gastric Injury Models

Studies have demonstrated the protective effects of prostaglandin E1 analogs against gastric injury. For instance, the synthetic analog rioprostil (B1680645) has been shown to protect the stomach against alterations in gastric mucosal integrity induced by acetylsalicylic acid (ASA). nih.gov It significantly reduced the maximal drop in gastric potential difference and the time taken for it to return to baseline after ASA administration. nih.gov In a rat model of forced-exertion ulcers, the methyl ester of PGE1 was found to have significantly greater antiulcer activity compared to PGE1. nih.gov This enhanced activity is hypothesized to be due to the methyl esterification of the prostaglandin molecule, which inhibits the metabolic beta-oxidation of the carboxylic side chain, thereby increasing its biological action. nih.gov

Renal System Modulation in Experimental Models

Investigations in animal models have highlighted the potential of prostaglandin analogs to positively influence renal function and structure in the context of certain nephropathies.

Beyond functional improvements, Prostaglandin E1 treatment also prevented the development of severe histopathological changes in the kidneys of rats with microembolism-induced nephropathy. nih.gove-century.us The induction of microembolism resulted in significant damage to the renal tissue, including vascular, glomerular, tubular, and interstitial alterations. e-century.us Histological analysis revealed that treatment with Prostaglandin E1 prevented these detrimental changes in the glomerular and tubular basal membranes and the renal interstitium. e-century.us A key finding from this research was the observation that renal microembolism leads to a reduction in angiogenesis, the formation of new blood vessels, which is considered a contributing factor to the progression of the nephropathy. nih.gov Prostaglandin E1 treatment was found to counteract this by promoting angiogenesis, as indicated by an increase in the tissue expression of vascular endothelial growth factor receptor-2 (VEGFR-2), a specific marker for this process. nih.gove-century.us

| Effect of Prostaglandin E1 on Renal Function and Histopathology in Microembolism-Induced Nephropathy | |

| Parameter | Observation |

| Biochemical Markers | Reduced serum creatinine (B1669602) and urea (B33335) concentrations, and 24-hour urine protein levels. e-century.us |

| Histopathological Changes | Prevented vascular, glomerular, tubular, and interstitial alterations. e-century.us |

| Angiogenesis | Increased tissue expression of VEGFR-2, suggesting a promotion of angiogenesis. nih.gove-century.us |

Cardiovascular System Research in Preclinical Models

The cardiovascular effects of this compound and related prostaglandins (B1171923) have been explored in various preclinical settings, revealing potential therapeutic applications.

| Cardioprotective Effects of Prostaglandin E1 in Post-Cardiac Arrest Myocardial Dysfunction | |

| Functional Outcomes | Increased ejection fraction and cardiac output, improved survival rate. nih.gov |

| Cellular Mechanisms | Inhibition of cardiomyocyte apoptosis. nih.govnih.gov |

| Molecular Mechanisms | Inactivation of GSK3β, prevention of mPTP opening, reduction of cytochrome c and cleaved caspase-3 expression. nih.gov |

The therapeutic potential of prostaglandin analogs has also been investigated in animal models of pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the arteries of the lungs. In a rat model of monocrotaline-induced PAH, long-term administration of Prostaglandin E1 was hypothesized to reduce maladaptive structural remodeling of the lung and heart. atlantis-press.comsnu.ac.kr The rationale for this is based on the known vasodilatory, anti-inflammatory, anti-aggregatory, and anti-proliferative properties of Prostaglandin E1. atlantis-press.comsnu.ac.kr Research has suggested that Prostaglandin E1 can decrease pulmonary vessel contraction and remodeling, leading to improved apoptosis and inhibition of fibrosis in the lungs of PAH rats. atlantis-press.com

Furthermore, studies on the 15-methyl analogs of prostaglandins E2 and F2α in intact dogs have demonstrated their potent effects on the pulmonary circulation. nih.gov These analogs were found to be approximately ten times more potent than their parent compounds in elevating pulmonary vascular resistance by actively constricting pulmonary veins and small arteries. nih.gov This highlights the significant impact that methylation at the C-15 position can have on the biological activity of prostaglandins in the pulmonary vasculature.

Respiratory Tract Smooth Muscle Research

Research into the effects of 15-methyl prostaglandin E1 analogs on respiratory tract smooth muscle in in vivo models has demonstrated notable bronchodilator activity. Studies comparing the activity of (±)-11-deoxy prostaglandin E1 with its (±)-15-methyl analogue, doxaprost (B1670898), have provided insights into the potential of these compounds to alleviate bronchoconstriction.

In anesthetized guinea pigs, both compounds were effective in inhibiting histamine-induced bronchoconstriction. nih.gov Notably, doxaprost was found to be significantly more potent than its non-methylated counterpart. When administered via aerosol, doxaprost was 73 times more potent, and when given intravenously, it was 32 times more potent. nih.gov Furthermore, doxaprost exhibited a longer duration of action. nih.gov

In a different animal model, the 5HT tonal cat, both compounds demonstrated the ability to decrease pulmonary resistance. nih.gov However, in this model, there was no discernible difference in potency between the two compounds, although doxaprost maintained its longer duration of effect. nih.gov The enhanced in vivo activity of the 15-methyl analog is suggested to be a result of its resistance to enzymatic inactivation. nih.gov

Interestingly, while both compounds induced a drop in mean arterial blood pressure when administered intravenously in guinea pigs, this effect was not observed with aerosol administration in either guinea pigs or cats. nih.gov

A study in rats observed that animals given 15(S)-15-methyl-PGE1 (mPGE1) without any other substance appeared to have increased respiratory effort, though this did not lead to mortality in the absence of other toxins. nih.gov

The table below summarizes the comparative potency of doxaprost and (±)-11-deoxy prostaglandin E1 in inhibiting histamine-induced bronchoconstriction in anesthetized guinea pigs.

| Compound | Route of Administration | Potency Ratio (Doxaprost vs. (±)-11-deoxy PGE1) |

| Doxaprost | Aerosol | 73 |

| Doxaprost | Intravenous (i.v.) | 32 |

Metabolism and Biotransformation

Enzymatic Biotransformation Pathways of Prostaglandins (B1171923)

The biotransformation of prostaglandins is a rapid and efficient process, ensuring a short biological half-life and localized action of these potent lipid autacoids. researchgate.net The metabolic pathways involve a series of enzymatic reactions that structurally alter and generally inactivate the prostaglandin (B15479496) molecules.

The initial and rate-limiting step in the biosynthesis of prostaglandins is the release of arachidonic acid from membrane phospholipids (B1166683) by the action of phospholipase A2. nih.gov Subsequently, cyclooxygenase (COX) enzymes (both COX-1 and COX-2 isoforms) catalyze the conversion of arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2). nih.gov This intermediate serves as a common substrate for various terminal synthases that lead to the production of different prostaglandins, such as Prostaglandin E2 (PGE2), Prostaglandin D2 (PGD2), and Prostaglandin F2α (PGF2α).

The catabolism of prostaglandins is primarily initiated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.gov This enzyme is responsible for oxidizing the hydroxyl group at the C-15 position of the prostaglandin molecule to a ketone. nih.govnih.gov This single oxidative step results in the formation of 15-keto-prostaglandins, which are biologically much less active than their parent compounds. nih.govnih.gov Following this initial inactivation, the 15-keto metabolites can undergo further reduction of the C-13,14 double bond by 15-oxoprostaglandin-Δ13-reductase, and subsequent β- and ω-oxidation, leading to the formation of more polar and readily excretable metabolites. nih.govjci.org

The key enzymes involved in the primary pathways of prostaglandin biotransformation are summarized in the table below.

| Enzyme | Role in Prostaglandin Metabolism |

| Phospholipase A2 | Releases arachidonic acid from membrane phospholipids, the initial step in prostaglandin synthesis. nih.gov |

| Cyclooxygenase (COX-1 & COX-2) | Converts arachidonic acid to the intermediate Prostaglandin H2 (PGH2). nih.gov |

| Prostaglandin Synthases (e.g., PGES, PGDS, PGFS) | Convert PGH2 into specific prostaglandins (e.g., PGE2, PGD2, PGF2α). nih.gov |

| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Catalyzes the primary, rate-limiting step in the catabolism of many prostaglandins by oxidizing the C-15 hydroxyl group. nih.govnih.gov |

| 15-Oxoprostaglandin-Δ13-Reductase | Further metabolizes the 15-keto-prostaglandins by reducing the double bond at C-13,14. nih.gov |

Metabolic Stability of 15(S)-15-methyl Prostaglandin E1 to Degradative Enzymes

This compound is a synthetic analog of Prostaglandin E1 (PGE1) that has been specifically designed to be metabolically stable. nih.govnih.gov This stability is a key feature that distinguishes it from naturally occurring prostaglandins and contributes to its prolonged biological activity.

Resistance to 15-Prostaglandin Dehydrogenase (15-PGDH) Activity

The primary reason for the enhanced metabolic stability of this compound is its resistance to degradation by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.gov The presence of a methyl group at the C-15 position, in place of a hydrogen atom, sterically hinders the ability of 15-PGDH to oxidize the adjacent hydroxyl group. researchgate.net This structural modification effectively prevents the initial and critical step of enzymatic inactivation that rapidly metabolizes endogenous prostaglandins. nih.gov Consequently, this compound bypasses this major catabolic pathway, leading to a significantly longer half-life in biological systems.

Comparative Metabolic Profiles with Endogenous Prostaglandins

The metabolic profile of this compound stands in stark contrast to that of endogenous prostaglandins like PGE1. Endogenous PGE1 is subject to extensive and rapid metabolism, primarily in the lungs, where a single pass can remove a significant portion from circulation. jci.org This rapid clearance is a hallmark of the tight regulation of prostaglandin activity in the body.

The metabolic fate of endogenous PGE1 involves a series of well-characterized enzymatic steps. Following intravenous administration in humans, PGE1 levels rise, but there is a much more substantial increase in its metabolites, 13,14-dihydro-PGE1 (PGE0) and 15-keto-13,14-dihydro-PGE1 (15-keto-PGE0), indicating rapid and efficient metabolism. nih.gov

In contrast, this compound, by resisting the initial action of 15-PGDH, exhibits a markedly different metabolic pathway. Studies on other 15-methylated prostaglandins, such as 15-methyl-PGF2α, have shown that while they are resistant to 15-PGDH, they can be slowly metabolized through other pathways, such as β-oxidation from the carboxyl terminus, leading to the formation of dinor and tetranor metabolites. medchemexpress.com This suggests that while this compound is protected from the primary route of prostaglandin degradation, it is likely subject to slower, alternative metabolic transformations. The prolonged action of orally administered 15(S)-15-methyl-prostaglandin E1 in experimental models further attests to its stability against rapid metabolic breakdown. nih.gov

The following table provides a comparative overview of the metabolic characteristics of endogenous PGE1 and this compound.

| Feature | Endogenous Prostaglandin E1 (PGE1) | This compound |

| Susceptibility to 15-PGDH | High; rapidly oxidized at the C-15 hydroxyl group. nih.govnih.gov | Low to negligible; the C-15 methyl group prevents oxidation. researchgate.net |

| Primary Metabolic Pathway | Oxidation by 15-PGDH, followed by reduction and further oxidation. nih.gov | Likely slow β-oxidation and other secondary pathways. medchemexpress.com |

| Rate of Metabolism | Very rapid, with a short biological half-life. jci.org | Slow, resulting in a prolonged duration of action. nih.govnih.gov |

| Major Metabolites | 15-keto-PGE1, 13,14-dihydro-15-keto-PGE1 (PGE0). nih.gov | Likely dinor and tetranor derivatives resulting from β-oxidation. medchemexpress.com |

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the separation and quantification of prostaglandins (B1171923) and their analogs. The choice of chromatographic technique often depends on the sample matrix, the required sensitivity, and the specific research question.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly sensitive and specific method for the analysis of prostaglandins. nih.gov However, due to the low volatility of these compounds, derivatization is a necessary step to convert them into more volatile and thermally stable forms suitable for GC analysis. researchgate.netnih.gov

For the analysis of prostaglandins, a common derivatization process involves multiple steps. First, the ketone groups are protected by methoximation. This is followed by esterification of the carboxyl group, often to a pentafluorobenzyl (PFB) ester. Finally, the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. researchgate.net This multi-step derivatization, while effective, can be laborious. researchgate.net

A simplified GC-negative ion chemical ionization-mass spectrometry (GC-NICI-MS) method has been described for the quantification of prostaglandins in cell culture supernatants. nih.gov This technique offers high sensitivity and reproducibility, allowing for the detection of prostaglandins in the picogram and even femtogram range. capes.gov.br In a study on a related compound, 16,16-dimethyl-trans-delta 2-PGE1, a GC-MS method was developed using a di-deuterated internal standard, achieving a lower limit of detection of approximately 40 pg per injection. nih.gov

Table 1: Exemplary GC-MS/MS Parameters for Prostaglandin (B15479496) Analysis

| Parameter | Value/Condition |

|---|---|

| Derivatization | Methoxime-pentafluorobenzyl-trimethylsilyl (MO-PFB-TMS) derivatives researchgate.net |

| Ionization Mode | Negative Ion Chemical Ionization (NICI) nih.gov |

| Internal Standard | Deuterated analog of the target compound nih.gov |

| Lower Limit of Detection | ~40 pg nih.gov |

This table presents a compilation of typical parameters and is not specific to a single published method.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for the analysis of prostaglandins due to its high selectivity, sensitivity, and the ability to analyze compounds without prior derivatization. researchgate.net This technique is particularly advantageous for complex biological samples.

Reversed-phase chromatography is commonly employed for the separation of prostaglandins. A study detailing the analysis of prostaglandin E1 (PGE1) and its degradation products utilized a C18 column. nih.gov The mobile phase often consists of a mixture of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol (B129727), with an acid additive like acetic or formic acid to improve peak shape and ionization efficiency. sciex.comnih.govcabidigitallibrary.org

A significant challenge in prostaglandin analysis is the presence of isomers, which have the same mass and can be difficult to separate chromatographically. sciex.com Advanced techniques like differential mobility separation (DMS) can be coupled with LC-MS/MS to achieve separation of these isobaric compounds in the gas phase, post-chromatography. sciex.com

For the quantification of PGE1 in lipid emulsions, an Agilent 6460 LC-MS/MS system with an Agilent XDB C18 column (2.1 × 50mm, 1.8µm) has been used. The mobile phase consisted of a gradient of 0.05% glacial acetic acid in water and 0.05% glacial acetic acid in methanol. cabidigitallibrary.org

Table 2: Representative LC-MS/MS Conditions for Prostaglandin E1 Analysis

| Parameter | Value/Condition |

|---|---|

| Chromatography | Reversed-Phase |

| Column | Agilent XDB C18 (2.1 × 50mm, 1.8µm) cabidigitallibrary.org |

| Mobile Phase A | 0.05% glacial acetic acid in water cabidigitallibrary.org |

| Mobile Phase B | 0.05% glacial acetic acid in methanol cabidigitallibrary.org |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Typically Electrospray Ionization (ESI) in negative mode |

This table provides an example of LC-MS/MS conditions and may require optimization for specific applications.

Thin-layer chromatography (TLC) is a valuable technique for the separation and purification of prostaglandins, particularly for distinguishing between diastereomers. researchgate.netnih.gov It can be used on both analytical and preparative scales. nih.gov

For the separation of prostaglandin epimers, such as those of PGE1, specific TLC systems have been developed. nih.gov The choice of the stationary phase is critical; for instance, silica (B1680970) gel impregnated with silver nitrate (B79036) can be used to separate compounds based on their degree of unsaturation. nih.gov

In a study re-evaluating TLC for prostaglandin quantification, pre-labeling of cells with radioactive arachidonic acid allowed for the differentiation between newly synthesized and exogenously added prostanoids. The separation of PGD2, TXB2, and PGE2 was achieved with distinct RF-values. nih.gov This method was found to be comparable to immunoassays in terms of quantification for PGD2 and PGE2 and offered a longer linear range. nih.gov

Table 3: Solvent Systems for Thin-Layer Chromatography of Prostaglandins

| Stationary Phase | Solvent System (v/v/v) | Application |

|---|---|---|

| Silica Gel G | Ethyl acetate (B1210297) : acetone (B3395972) : acetic acid (90:10:1) | General separation |

| Silica Gel G | Benzene : dioxane : acetic acid (20:10:1) | Separation of PGE and PGF groups |

This table is a summary of solvent systems described in the literature for prostaglandin analysis.

Capillary Electrophoresis (CE) for Impurity Analysis and Quantification

Capillary electrophoresis (CE) is a high-resolution separation technique that can be effectively used for the analysis of prostaglandins and their impurities. A capillary electrophoretic method has been developed for the separation and quantification of PGE1 and its major impurities, including PGA1 and PGB1. researchgate.net

The separation can be performed in a fused-silica capillary. To enhance separation selectivity and sample compatibility, a mixed aqueous-organic running buffer can be employed. researchgate.net For instance, a buffer containing 15 mM sodium deoxycholate in a mixture of 20% water and 80% methanol-acetonitrile (75:25, v/v) has been shown to provide a complete separation of prostaglandins in approximately 10 minutes. researchgate.net This method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, selectivity, accuracy, and robustness, demonstrating its suitability for quantifying prostaglandin-related impurities. researchgate.net

Immunoassay Methods for Oxylipin and Prostaglandin Analysis (e.g., EIA, RIA)

Immunoassay techniques, such as enzyme immunoassay (EIA) and radioimmunoassay (RIA), are widely used for the quantification of prostaglandins due to their high sensitivity. However, a significant consideration for these methods is the potential for cross-reactivity with structurally related compounds. nih.gov

A radioimmunoassay was developed for the measurement of (15S)-15-methyl prostaglandin F2α, a compound structurally very similar to 15(S)-15-methyl Prostaglandin E1. nih.gov In this study, antibodies were raised against a conjugate of the prostaglandin analog and bovine serum albumin. nih.gov The assay was sensitive enough to detect picogram quantities in unextracted blood plasma. nih.gov A notable finding was the significant cross-reactivity (45%) with the C-1 methyl ester of the analyte, which means the assay could not distinguish between the free acid and its ester form in neat plasma. nih.gov The cross-reactivity with the parent prostaglandin, PGF2α, was less than one percent. nih.gov

Optimization of Analytical Conditions for Research Samples

The optimization of analytical conditions is a critical step to ensure the accuracy and reliability of data obtained from research samples. This involves several key considerations:

Sample Preparation: The extraction of prostaglandins from biological matrices is a crucial first step. Solid-phase extraction (SPE) is a commonly used technique. For GC-MS analysis, the extracted analytes must undergo derivatization. For LC-MS/MS, a simple protein precipitation followed by SPE may be sufficient. nih.gov

Chromatographic Conditions: For chromatographic methods, the choice of column, mobile phase composition, and gradient elution profile are critical for achieving adequate separation, especially for isomeric compounds. sciex.comnih.gov The pH of the mobile phase can significantly affect the retention and peak shape of acidic analytes like prostaglandins. nih.gov

Mass Spectrometric Parameters: In MS-based methods, parameters such as the ionization source conditions (e.g., spray voltage, gas flows, temperature) and collision energy for MS/MS fragmentation need to be optimized for the specific analyte to achieve maximum sensitivity and specificity. sciex.com

Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended for quantitative analysis, as it can compensate for variations in sample preparation, injection volume, and matrix effects. nih.gov

Validation: All analytical methods must be rigorously validated according to established guidelines to demonstrate their accuracy, precision, selectivity, sensitivity, and stability. This includes determining the limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery. nih.govresearchgate.net

Q & A

Q. How can researchers ensure ethical compliance in studies involving prostaglandin analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.